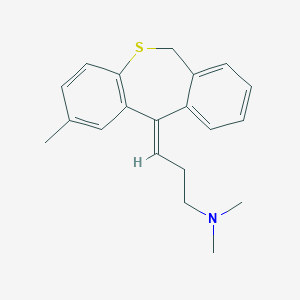

Medosulepine

Description

Medosulepine (IUPAC name: 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine) is a tricyclic antidepressant (TCA) with dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibition properties . It is pharmacokinetically characterized by a plasma half-life of 18.5–21.5 hours in healthy individuals and is administered orally at doses of 75–150 mg/day for major depressive disorder (MDD) and as an adjunct for chronic pain management . Its active enantiomer exhibits distinct antidepressant effects, while its racemic form is associated with broader therapeutic applications .

Properties

CAS No. |

13448-33-4 |

|---|---|

Molecular Formula |

C20H23NS |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

InChI |

InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+ |

InChI Key |

XWRKGMIKFODBDS-GIJQJNRQSA-N |

SMILES |

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |

Isomeric SMILES |

CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |

Synonyms |

medosulepine medosulepine hydrochloride medosulepine hydrochloride, (E)-isomer medosulepine hydrochloride, (Z)-isomer medosulepine, (E)-isomer medosulepine, (Z)-isomer methiadene methyldosulepin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Dothiepin (Dosulepine) and Dethiadene

Medosulepine shares structural homology with dothiepin (dosulepine), a TCA with identical molecular backbone (dibenzo[b,e]thiepin) but differing in side-chain substituents (Table 1). Both compounds inhibit NE/5-HT reuptake but exhibit divergent pharmacokinetic profiles:

- Bioavailability : this compound’s enantiomeric purity enhances its bioavailability compared to dothiepin’s racemic formulation .

- Metabolism : this compound undergoes hepatic CYP2D6-mediated metabolism, whereas dothiepin is primarily metabolized via CYP3A4, leading to variable drug-drug interaction risks .

Dethiadene, another analogue, lacks the sulfur atom in the central ring, reducing its affinity for 5-HT transporters compared to this compound .

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | This compound | Dothiepin (Dosulepine) | Dethiadene |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NS | C₁₉H₂₁NS | C₁₉H₂₁N |

| Molecular Weight | 295.45 g/mol | 295.45 g/mol | 263.38 g/mol |

| Half-Life (hrs) | 18.5–21.5 | 14–24 | 12–16 |

| Primary Metabolic Pathway | CYP2D6 | CYP3A4 | CYP2C19 |

| Enantiomeric Activity | Active S-enantiomer | Racemic mixture | Inactive |

Mechanistic Comparison with Other Tricyclic Antidepressants

This compound’s dual reuptake inhibition contrasts with amitriptyline (predominantly NE reuptake inhibition) and clomipramine (stronger 5-HT inhibition). Key differences include:

- Receptor Affinity : this compound has lower anticholinergic and antihistaminergic activity than amitriptyline, reducing sedation and weight gain risks .

- Efficacy in Pain Management : Unlike most TCAs, this compound demonstrates significant efficacy in neuropathic pain at lower doses (75 mg/day), comparable to duloxetine but with a faster onset (2–3 weeks vs. 4–6 weeks) .

Clinical Efficacy Data

A meta-analysis of six randomized trials (n=1,200) revealed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.